molecular formula C25H23N5O2S2 B455051 (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512810-80-9

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B455051
CAS RN: 512810-80-9
M. Wt: 489.6g/mol
InChI Key: HKEIOOONXBMPJD-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2S2 and its molecular weight is 489.6g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapeutics

AK-968/41170657 has shown promising results as an mTOR inhibitor . It has been reported to exhibit a 70.62% inhibition rate on mTOR kinase and strong inhibitory activity against MCF-7 cells, with an IC50 value of 7.49 ± 0.87 μM . Its potential as a therapeutic agent for treating conditions like multiple myeloma has been highlighted, where it significantly inhibited cell proliferation and induced apoptosis .

Drug Discovery

The compound’s role in drug discovery is underscored by its identification through virtual screening methods and biological activity assessments. It represents a new class of compounds with inhibitory activity against mTOR proteins, crucial for developing new cancer treatments .

Pharmacological Research

In pharmacology, AK-968/41170657’s bioactivity suggests its utility in preclinical studies for drug safety and efficacy. Its biological compatibility was confirmed through hemolysis tests, and further pharmacological experiments validated its anti-tumor activity .

Biotechnology

The compound’s interaction with cellular pathways makes it a valuable tool for biotechnological applications , particularly in studying cell metabolism, proliferation, and apoptosis. It can serve as a molecular tool to dissect the PI3K/Akt/mTOR pathway’s role in cell biology .

properties

IUPAC Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S2/c1-14-8-5-6-9-18(14)27-23(31)21-16(3)26-25-30(22(21)19-10-7-11-33-19)24(32)20(34-25)12-17-13-29(4)28-15(17)2/h5-13,22H,1-4H3,(H,27,31)/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEIOOONXBMPJD-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CN(N=C5C)C)S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CN(N=C5C)C)/S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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